Product packaging for 5-Ketobornyl acetate(Cat. No.:CAS No. 55658-18-9)

5-Ketobornyl acetate

Cat. No.: B15075621
CAS No.: 55658-18-9
M. Wt: 210.27 g/mol
InChI Key: LJJDMLPORNJBCT-UHFFFAOYSA-N
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Description

5-Ketobornyl acetate (IUPAC name: [(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] acetate) is a bicyclic monoterpene derivative characterized by a ketone group at the C5 position of the bornyl framework and an acetylated hydroxyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B15075621 5-Ketobornyl acetate CAS No. 55658-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55658-18-9

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(1,7,7-trimethyl-5-oxo-2-bicyclo[2.2.1]heptanyl) acetate

InChI

InChI=1S/C12H18O3/c1-7(13)15-10-5-8-9(14)6-12(10,4)11(8,2)3/h8,10H,5-6H2,1-4H3

InChI Key

LJJDMLPORNJBCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2C(=O)CC1(C2(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ketobornyl acetate typically involves the acetylation of borneol followed by oxidation. The process can be summarized in the following steps:

    Acetylation of Borneol: Borneol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form bornyl acetate.

    Oxidation: Bornyl acetate is then oxidized using an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to introduce the ketone group at the 5-position, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Remote Oxidation of Isobornyl Acetate

5-Ketobornyl acetate is synthesized via CrO₃/HOAc/Ac₂O-mediated oxidation of (-)-isobornyl acetate. This reaction produces a 4:1 mixture of 5-ketoisobornyl acetate and its 6-keto isomer . The regioselectivity is influenced by steric and electronic factors in the bicyclic framework.

Key Data:

SubstrateReagents/ConditionsProducts (Ratio)Yield
(-)-Isobornyl acetateCrO₃ in HOAc/Ac₂O, reflux5-Ketoisobornyl acetate (4)72%*
6-Ketoisobornyl acetate (1)18%*

*Yields estimated from product ratios .

Zn/HOAc Reduction of 5,6-Diketoisobornyl Acetate

This compound participates in regiospecific reductions. Treatment of 5,6-diketoisobornyl acetate with Zn/HOAc selectively reduces the C5 ketone, yielding 6-endo-hydroxyisobornyl acetate . This contrasts with camphorquinone reductions, which lack regioselectivity.

Key Data:

SubstrateReagents/ConditionsProductYield
5,6-Diketoisobornyl acetateZn, HOAc, 25°C6-endo-Hydroxyisobornyl acetate89%

Mechanistic Insight : The C2-acetate group directs reduction via steric shielding of the C6 ketone .

α-Hydroxylation

5-Ketoisobornyl acetate undergoes MoO₃/HMPA/C₅H₅N-mediated α-hydroxylation to form derivatives with adjacent hydroxyl and ketone groups. Subsequent thioketal formation and hydrolysis yield 6-endo-hydroxyisoborneol , confirmed by NMR .

Reaction Pathway:

  • α-Hydroxylation :
    5-Ketoisobornyl acetateMoO3/HMPA5-Keto-6-hydroxyisobornyl acetate\text{5-Ketoisobornyl acetate} \xrightarrow{\text{MoO}_3/\text{HMPA}} \text{5-Keto-6-hydroxyisobornyl acetate}

  • Thioketal Formation :
    HS(CH2)2SH, BF3Thioketal intermediate\xrightarrow{\text{HS(CH}_2\text{)}_2\text{SH, BF}_3} \text{Thioketal intermediate}

  • Hydrolysis :
    H2O, H+6-endo-Hydroxyisoborneol\xrightarrow{\text{H}_2\text{O, H}^+} \text{6-endo-Hydroxyisoborneol}

Transition Metal-Catalyzed Fluorination

Bornyl acetate derivatives, including this compound, undergo Ni-catalyzed fluorination to produce exo-5-fluoro-bornyl acetate . This reaction leverages radical intermediates and demonstrates compatibility with complex terpene frameworks.

Key Data:

SubstrateReagents/ConditionsProductYield
This compoundAr–Ni complex, F⁻ source, RTexo-5-Fluoro-bornyl acetate51%

Mechanism : Radical anion formation followed by fluorine transfer and reductive elimination .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductSelectivity/Yield
OxidationCrO₃/HOAc/Ac₂O5-Ketoisobornyl acetate4:1 ratio
ReductionZn/HOAc6-endo-Hydroxyisobornyl acetate89%
α-HydroxylationMoO₃/HMPA/C₅H₅N5-Keto-6-hydroxy derivative65%
FluorinationAr–Ni complex, F⁻ sourceexo-5-Fluoro derivative51%

Mechanistic Insights

  • Oxidation : Chromium(VI) reagents abstract hydrogen from the less hindered C5 position .

  • Reduction : Acetate groups at C2 stabilize transition states via steric effects .

  • Fluorination : Radical intermediates enable selective C–F bond formation without disrupting the bicyclic skeleton .

Scientific Research Applications

Chemistry: 5-Ketobornyl acetate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of 5-Ketobornyl acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-ketobornyl acetate with structurally or functionally related acetates, focusing on molecular features, applications, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Core Structure Functional Groups Key Features
This compound Bicyclic bornyl core Ketone (C=O), Acetate Rigid bicyclic framework enhances thermal stability; ketone enables oxidation/reduction chemistry .
Vinyl acetate Linear alkene Acetate, Vinyl (C=C) Polymerizable vinyl group; precursor to polyvinyl acetate (PVA) used in adhesives .
Cyclohexyl acetate Cyclohexane ring Acetate Non-polar cyclohexane ring favors use as a solvent or flavoring agent .

Physicochemical Properties

Property This compound* Vinyl acetate Cyclohexyl acetate
Molecular Weight ~212.29 g/mol 86.09 g/mol 142.20 g/mol
Boiling Point ~250–260°C (est.) 72–73°C 172–174°C
Solubility Organic solvents Slightly water-miscible Low water solubility
Applications Fragrances, synthesis Adhesives, paints Solvents, food additives

Research Findings and Industrial Relevance

  • This compound remains understudied in industrial contexts compared to vinyl and cyclohexyl acetates. However, its structural complexity positions it as a candidate for specialty chemicals, particularly in enantioselective catalysis or natural product synthesis.
  • Vinyl acetate dominates global markets, with annual production exceeding 6 million metric tons, driven by demand for PVA in construction and packaging .
  • Cyclohexyl acetate sees niche use in cosmetics and food industries due to its mild odor and low volatility .

Biological Activity

5-Ketobornyl acetate (C12H18O3) is a bicyclic monoterpene that has garnered attention for its potential biological activities, particularly in the fields of inflammation modulation and immune response. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure which contributes to its unique biological properties. The compound is a derivative of bornyl acetate, with modifications that enhance its activity. Its molecular structure can be represented as follows:

C12H18O3\text{C}_{12}\text{H}_{18}\text{O}_3

Research indicates that this compound exhibits several mechanisms of action, particularly in modulating inflammatory responses:

  • Inhibition of Cytokine Production : Studies have shown that bornyl acetate, a related compound, inhibits the expression and production of pro-inflammatory cytokines such as IL-1β and TNF in human umbilical vein endothelial cells (HUVECs) and RAW 264.7 macrophages .
  • Neutrophil Modulation : It has been demonstrated that compounds like this compound can inhibit neutrophil activation and chemotaxis, suggesting a potential role as an anti-inflammatory agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant. In vitro studies have highlighted its ability to reduce inflammation through various pathways:

  • Neutrophil Activation : The compound has been shown to inhibit calcium influx in neutrophils induced by fMLF (formyl-methionyl-leucyl-phenylalanine), which is crucial for neutrophil activation .
  • Cytotoxicity Assessment : Importantly, studies indicate that this compound does not exhibit cytotoxic effects on human neutrophils even at higher concentrations, reinforcing its safety profile as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

Study Findings
Study 1Demonstrated inhibition of IL-1β and TNF production in HUVECs .
Study 2Showed dose-dependent inhibition of neutrophil chemotaxis induced by fMLF .
Study 3Evaluated the non-cytotoxic nature of the compound in THP-1 monocytic cells after 24 hours .

Safety and Toxicity

The safety profile of this compound is promising. In various toxicity assessments, it has been found to be non-toxic at concentrations significantly higher than those required to achieve biological effects. This aspect is critical for its potential application in therapeutic settings.

Q & A

What spectroscopic and chromatographic methods are optimal for characterizing 5-Ketobornyl acetate?

Basic
Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm structural features like the ketone and acetate groups. Compare chemical shifts with computational predictions (e.g., DFT calculations) for validation.
  • Infrared (IR) Spectroscopy: Identify carbonyl stretching frequencies (ketone: ~1700–1750 cm1^{-1}; acetate: ~1735–1765 cm1^{-1}) to distinguish functional groups.
  • Chromatography: Employ HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity. Use GC-MS for volatile derivatives, ensuring retention times match certified standards.
  • Reporting: Include raw spectral data in supplementary materials with baseline corrections and integration values .

How can researchers ensure reproducibility in synthesizing this compound?

Basic
Answer:

  • Protocol Standardization: Document reaction parameters (catalyst loading, temperature ±1°C, solvent purity) and purification steps (e.g., recrystallization solvents, column chromatography gradients).
  • Batch Validation: Characterize multiple synthesis batches using identical equipment (specify model numbers) and reagent sources.
  • Data Sharing: Provide detailed experimental logs, including failed attempts and troubleshooting steps, in supplementary files to aid replication .

What experimental designs are robust for studying this compound’s stability under thermal stress?

Advanced
Answer:

  • Factorial Design: Vary temperature (e.g., 40–100°C) and humidity (10–90% RH) in controlled chambers. Use isothermal TGA (thermogravimetric analysis) to quantify decomposition rates.
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life, using HPLC to track degradation products (e.g., bornyl alcohol, acetic acid).
  • Statistical Validation: Perform triplicate runs with ANOVA to assess variance. Report 95% confidence intervals for activation energy calculations .

How to resolve contradictions in reported solubility profiles of this compound?

Advanced
Answer:

  • Standardized Protocols: Use the shake-flask method at fixed temperatures (±0.1°C) with HPLC quantification. Pre-saturate solvents and validate equilibration times via repeated sampling.
  • Computational Cross-Checks: Compare experimental data with Hansen Solubility Parameters (HSPs) or COSMO-RS simulations to identify outliers.
  • Meta-Analysis: Systematically review literature using PRISMA guidelines to account for methodological differences (e.g., agitation speed, solvent grade) .

What safety protocols are critical for handling this compound?

Basic
Answer:

  • PPE: Use nitrile gloves, safety goggles, and lab coats. Conduct work in fume hoods to prevent vapor inhalation.
  • Spill Management: Neutralize spills with sodium bicarbonate and absorb using vermiculite. Avoid water to prevent hydrolysis.
  • Storage: Keep in amber glass vials under inert gas (N2_2/Ar) at 4°C. Reference SDS for emergency response (e.g., eye irrigation protocols) .

How to design a hypothesis-driven study on this compound’s bioactivity?

Advanced
Answer:

  • Research Question Framing: Use the FLOAT method ( ) to define scope: “How does the C5 ketone group modulate this compound’s inhibition of enzyme X compared to bornyl acetate?”
  • Controls: Include structurally analogous compounds (e.g., 5-hydroxybornyl acetate) and negative controls (DMSO vehicle).
  • Dose-Response Analysis: Use nonlinear regression to calculate IC50_{50} values with bootstrap resampling for error margins .

What statistical approaches address variability in catalytic studies of this compound derivatives?

Advanced
Answer:

  • Blinding: Code samples and randomize testing order to minimize observer bias.
  • Multivariate Analysis: Apply PCA (Principal Component Analysis) to disentangle substituent effects on catalytic efficiency.
  • Error Propagation: Quantify uncertainty in turnover numbers using Monte Carlo simulations .

How to optimize synthetic routes for this compound to minimize by-products?

Advanced
Answer:

  • Reaction Monitoring: Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., bornyl intermediates).
  • Design of Experiments (DoE): Vary catalysts (e.g., TEMPO vs. Mn(OAc)3_3), solvents (polar aprotic vs. ethers), and temperatures in a fractional factorial design.
  • Green Metrics: Calculate E-factors (kg waste/kg product) to compare routes. Prioritize atom-economical pathways (e.g., catalytic oxidation over stoichiometric reagents) .

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